molecular formula C7H16N2 B1293547 1-Isopropylpiperazine CAS No. 4318-42-7

1-Isopropylpiperazine

Cat. No. B1293547
CAS RN: 4318-42-7
M. Wt: 128.22 g/mol
InChI Key: WHKWMTXTYKVFLK-UHFFFAOYSA-N
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Description

1-Isopropylpiperazine is a derivative of piperazine, which is a chemical compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological properties and are often used in the synthesis of pharmaceuticals. The isopropyl group attached to the piperazine ring in 1-isopropylpiperazine suggests that it may have unique physical and chemical properties, as well as potential biological activities.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and various chemical reactions. In the case of 1-(2-hydroxy-3-aryloxypropyl)-4-aroylpiperazines, a synbiotic approach was used to design and synthesize nineteen compounds . Although the specific synthesis of 1-isopropylpiperazine is not detailed in the provided papers, the methods used for similar compounds typically involve the introduction of functional groups to the piperazine core through reactions such as alkylation, acylation, or aryloxypropylation. The synthesis process is crucial as it impacts the yield, purity, and pharmacological properties of the final product.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be studied using techniques such as X-ray diffraction, NMR, and DFT studies. For instance, the complex of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid was analyzed using these methods . The piperazine ring was found to adopt a chair conformation, which is a common and stable conformation for six-membered rings. The position of substituents on the piperazine ring, such as the isopropyl group in 1-isopropylpiperazine, can influence the overall molecular geometry and the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, depending on their functional groups. The study of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid revealed the formation of hydrogen bonds, which are critical in the stabilization of molecular complexes . These interactions are essential for understanding the reactivity of piperazine derivatives in biological systems and their potential as pharmaceutical agents. The presence of an isopropyl group in 1-isopropylpiperazine may affect its ability to form such bonds and thus its chemical reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties. For example, the pharmacological assay of some 1-(2-hydroxy-3-aryloxypropyl)-4-aroylpiperazines showed α-adrenergic blocking and hypotensive activities . These biological activities are directly related to the chemical properties of the compounds. The specific properties of 1-isopropylpiperazine would need to be determined experimentally, but it can be inferred that the isopropyl group would contribute to its lipophilicity and potentially its pharmacokinetic profile.

Scientific Research Applications

1-Isopropylpiperazine is a chemical compound used as a pharmaceutical intermediate . It is slightly soluble in water . The empirical formula is C7H16N2 and it has a molecular weight of 128.22 . It is a clear liquid with a boiling point of 178°C .

Safety And Hazards

1-Isopropylpiperazine is considered hazardous. It is a flammable liquid and vapor. It is toxic in contact with skin and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

1-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(2)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKWMTXTYKVFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195762
Record name Piperazine, 1-isopropyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropylpiperazine

CAS RN

4318-42-7
Record name Isopropylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4318-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-isopropyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-isopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-isopropylpiperazine
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Synthesis routes and methods I

Procedure details

TFA (15 mL) was slowly added to a stirred solution of tert-butyl 4-isopropylpiperazine-1-carboxylate (13 g crude) in dry DCM (20 mL) under argon atmosphere at 0° C. The resulting reaction mixture was allowed to warm to room temperature and stirred for 18 hr. The reaction mass was concentrated under vacuum and triturated the residue with n-hexane and diethyl ether. Dried under vacuum to afford the title compound (7 g, yield: 97%). MS (ESI): 129.1 [M+H]+.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

To a solution of 0.29 g of 1-formyl-4-isopropylpiperazine in 10 ml of methanol were added 0.5 ml of hydrochloric acid and 1 ml of water and the mixture was heated under reflux for 2 hours. The reaction solution was distilled off under reduced pressure, a iN aqueous solution of sodium hydroxide was added and the mixture was extracted with chloroform and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to afford 0.1 g of the title compound.
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 7.26 g of 1-acetyl-4-isopropylpiperazine were added 100 ml of methanol and 10 g of potassium hydroxide and the mixture was heated under reflux for 17 hours. After the solvent was distilled off, water and chloroform were added. The mixture was extracted with chloroform and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to afford 5.78 g of the title compound as an oily substance.
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
KC Fein, NG Lamson, KA Whitehead - Pharmaceutical Research, 2017 - Springer
… In that study, only one piperazine derivative, 1-isopropylpiperazine, had an OP greater than 0.5 (0.72 ± 0.16) at the lowest concentration tested of 10 mM. At the same concentration, …
Number of citations: 23 link.springer.com
MA Letavic, KS Ly - Tetrahedron letters, 2007 - Elsevier
… 2-chloro-3-methylpyridine with 1-isopropylpiperazine under the same conditions (data not … we conducted the reaction of bromobenzene with 1-isopropylpiperazine (entry 16). Our results …
Number of citations: 48 www.sciencedirect.com
RV Patel, SW Park - Research on Chemical Intermediates, 2015 - Springer
… Sulfated tungstate (10 wt% ) was added to a stirred solution of 1-isopropylpiperazine (1, 0.1 mol) and formic acid (0.12 mol) and the resulting mixture was heated in an oil bath at 70 C …
Number of citations: 25 link.springer.com
T Troxler, D Feuerbach, X Zhang, CR Yang… - …, 2019 - Wiley Online Library
… with triphosgene and 1-isopropylpiperazine, then hydrolyzed into amide 12. Pyridinone 15 was obtained from Boc-protected piperidin-4-ol and 1-isopropylpiperazine using triphosgene, …
W Foye, L Chafetz, E Feldmann - The Journal of Organic …, 1957 - ACS Publications
Recent discoveries have made piperazine de-rivatives important as medicinal agents, and a large number of 1, 4-unsymmetricaIly substituted piperazines hasbeen prepared for various …
Number of citations: 5 pubs.acs.org
G Zhu, X Li, J Yang, Y He, J Mi, L Tang… - Medicinal Chemistry …, 2021 - Springer
… Moreover, the N atom of the 1-isopropylpiperazine fragment interacted with residue Thr201 via one intermolecular hydrogen bond interaction. Furthermore, some hydrophobic …
Number of citations: 4 link.springer.com
SE Kim, SB Ji, E Kim, M Jeong, J Kim, GM Lee, HJ Seo… - Pharmaceutics, 2021 - mdpi.com
… (E)-4-(4-(1-(3-hydroxyphenyl)-3-methyl-2-phenylbut-1-en-1-yl)phenyl)-1-isopropylpiperazine 1-oxide (DN203368 N-oxide). To a solution of (E)-3-(1-(4-(4-isopropylpiperazin-1-yl)phenyl)…
Number of citations: 1 www.mdpi.com
NG Lamson, G Cusimano, K Suri, A Zhang… - Molecular …, 2016 - ACS Publications
… Only 1-isopropylpiperazine (I) enhanced permeability at the lowest concentration. (b) The lowest concentrations of 10 and 30 mM did not induce toxicity for any piperazines except for 1-…
Number of citations: 29 pubs.acs.org
P Nordeman, SD Friis, TL Andersen… - … A European Journal, 2015 - Wiley Online Library
Herein, we present a new rapid, efficient, and low‐cost radiosynthetic protocol for the conversion of 11 CO 2 to 11 CO and its subsequent application in Pd‐mediated reactions of …
K Down, A Amour, NA Anderson, N Barton… - Journal of Medicinal …, 2021 - ACS Publications
… 4-bromo-3-fluorobenzaldehyde via reaction with 4,4,4′,4′,5,5,5′,5′-octamethyl-2, 2′-bis(1,3,2-dioxaborolane) and a subsequent reductive amination with 1-isopropylpiperazine. …
Number of citations: 3 pubs.acs.org

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